

An In-depth Technical Guide to 6-IAF: Chemical Structure and Properties

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Compound of Interest		
Compound Name:	6-lodoacetamidofluorescein	
Cat. No.:	B1216972	Get Quote

Disclaimer: The user's query "6-IAF" is ambiguous and could refer to two distinct chemical entities due to a likely typographical error: **6-Iodoacetamidofluorescein**, a fluorescent labeling reagent, or 5-Iodo-2-aminoindan, a psychoactive research chemical. This guide will provide a comprehensive overview of both compounds to address the potential interpretations of the user's request.

Part 1: 6-Iodoacetamidofluorescein (6-IAF) Introduction

6-lodoacetamidofluorescein (6-IAF) is a thiol-reactive fluorescent dye belonging to the fluorescein family of compounds. It is widely utilized in biological research to covalently label proteins, peptides, and other biomolecules containing free sulfhydryl groups, which are primarily found in cysteine residues. The iodoacetamide moiety of 6-IAF reacts with sulfhydryl groups to form a stable thioether bond. This labeling allows for the visualization and tracking of biomolecules in various experimental setups, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) studies. It is important to note that the isomeric form, 5-Iodoacetamidofluorescein (5-IAF), is also commonly used and shares similar properties and applications.

Chemical Structure and Physicochemical Properties

The chemical structure of **6-lodoacetamidofluorescein** is presented below, along with a summary of its key physicochemical properties in Table 1.



Chemical Structure of 6-Iodoacetamidofluorescein:

Table 1: Physicochemical Properties of 6-lodoacetamidofluorescein (6-IAF)

Property	Value	Reference(s)
IUPAC Name	N-(3',6'-dihydroxy-3- oxospiro[isobenzofuran- 1(3H),9'-[9H]xanthen]-6-yl)-2- iodoacetamide	[1]
Synonyms	6-IAF, 6- (lodoacetamido)fluorescein	[1]
CAS Number	73264-12-7	[1][2]
Molecular Formula	C22H14INO6	[2]
Molecular Weight	515.25 g/mol	[1]
Appearance	Light orange to yellow-orange solid powder	[1]
Solubility	Soluble in DMF and aqueous buffers with pH > 6	[3]
Purity	≥95% (HPLC)	[1]
Excitation Maximum (λex)	~490 nm	[2]
Emission Maximum (λem)	~515 nm	[2]
Storage	Store at -20°C, protected from light	[3]

Mechanism of Action and Applications

The primary mechanism of action of 6-IAF is the covalent modification of sulfhydryl groups. The iodoacetamide group is an alkylating agent that reacts with the nucleophilic thiol group of cysteine residues via an SN2 reaction, forming a stable thioether linkage. This reaction is most efficient at a slightly alkaline pH (7.5-8.5).



Applications:

- Protein Labeling: 6-IAF is extensively used to fluorescently label proteins for visualization and quantification. Labeled proteins can be tracked in living cells, and their localization and dynamics can be studied.
- Fluorescence Resonance Energy Transfer (FRET): 6-IAF can serve as an acceptor
 fluorophore in FRET-based assays to study protein-protein interactions and conformational
 changes.[2] When a donor fluorophore (e.g., a fluorescent protein) is in close proximity (1-10
 nm) to 6-IAF, energy can be transferred from the donor to the acceptor, leading to a
 measurable change in fluorescence.
- Structural and Functional Studies: By labeling specific cysteine residues, 6-IAF can be used as a probe to investigate the local environment and conformational changes of proteins. It has been used to label proteins such as actin, myosin, and histones.[2]

Experimental Protocols

This protocol provides a general procedure for labeling a protein with 6-IAF. Optimization may be required for specific proteins.

Materials:

- Protein of interest (with at least one free sulfhydryl group)
- 6-lodoacetamidofluorescein (6-IAF)
- Dimethylformamide (DMF)
- Labeling Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
- Reducing agent (e.g., Dithiothreitol DTT), if necessary
- · Desalting column or dialysis tubing

Procedure:

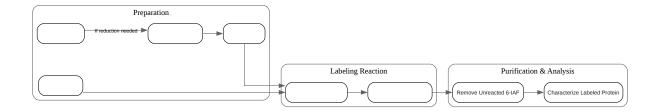
Protein Preparation:



- Dissolve the protein in the Labeling Buffer to a final concentration of 1-10 mg/mL.
- If the protein contains disulfide bonds that need to be reduced to expose free sulfhydryls,
 add DTT to a final concentration of 1-10 mM and incubate for 1 hour at room temperature.
- Remove the excess DTT using a desalting column equilibrated with Labeling Buffer.
- 6-IAF Stock Solution:
 - Dissolve 6-IAF in DMF to a concentration of 10 mg/mL. This solution should be prepared fresh and protected from light.
- · Labeling Reaction:
 - Add a 10- to 20-fold molar excess of the 6-IAF stock solution to the protein solution.
 - Incubate the reaction mixture for 2 hours at room temperature in the dark with gentle stirring.
- Purification:
 - Remove the unreacted 6-IAF from the labeled protein using a desalting column or by dialysis against the Labeling Buffer.
- Characterization:
 - Determine the degree of labeling by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and ~490 nm (for 6-IAF concentration).

Workflow for Protein Labeling with 6-IAF:





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Caption: Workflow for fluorescently labeling a protein with 6-IAF.

This protocol outlines the general steps for conducting a sensitized emission FRET experiment using a fluorescently labeled protein (e.g., with 6-IAF as the acceptor) and a donor fluorophore (e.g., a fluorescent protein).

Materials:

- Cells expressing the donor-tagged protein of interest.
- Purified 6-IAF-labeled protein (acceptor).
- Fluorescence microscope equipped for FRET imaging (with appropriate filter sets for donor and acceptor).
- Image analysis software.

Procedure:

- Sample Preparation:
 - Culture cells expressing the donor-tagged protein.



- Introduce the 6-IAF-labeled acceptor protein into the cells (e.g., via microinjection or cellpenetrating peptides).
- Prepare control samples: cells expressing only the donor, and cells with only the acceptor.
- Image Acquisition:
 - Acquire three images of the experimental sample:
 - Donor Image: Excite at the donor's excitation wavelength and detect at the donor's emission wavelength.
 - Acceptor Image: Excite at the acceptor's excitation wavelength and detect at the acceptor's emission wavelength.
 - FRET Image: Excite at the donor's excitation wavelength and detect at the acceptor's emission wavelength.
 - Acquire the same set of images for the control samples to correct for spectral bleedthrough.
- Image Analysis:
 - Correct the raw FRET image for donor bleed-through and acceptor cross-excitation using the control images.
 - Calculate the FRET efficiency (E) on a pixel-by-pixel basis using established algorithms. A common method is the normalized FRET (NFRET) calculation.

Part 2: 5-lodo-2-aminoindan (5-IAI) Introduction

5-Iodo-2-aminoindan (5-IAI) is a psychoactive research chemical and a derivative of 2-aminoindan. It is a rigid analog of p-iodoamphetamine and is known to act as a releasing agent of the monoamine neurotransmitters serotonin, norepinephrine, and dopamine.[4] Developed in the 1990s, it has been investigated for its potential entactogenic effects, similar to those of MDMA.[4]



Chemical Structure and Physicochemical Properties

The chemical structure of 5-Iodo-2-aminoindan is shown below, with its physicochemical properties summarized in Table 2.

Chemical Structure of 5-lodo-2-aminoindan:

Table 2: Physicochemical Properties of 5-Iodo-2-aminoindan (5-IAI)

Property	Value	Reference(s)
IUPAC Name	5-iodo-2,3-dihydro-1H-inden-2- amine	[4]
Synonyms	5-IAI, 5-Iodo-2-aminoindane	[4]
CAS Number	132367-76-1	[4]
Molecular Formula	C ₉ H ₁₀ IN	[4]
Molar Mass	259.09 g/mol	[4]
Appearance	Crystalline solid (as hydrochloride salt)	[5]
Solubility	Soluble in DMSO (~0.5 mg/mL) and DMF (~0.3 mg/mL) as hydrochloride salt	[5][6]

Pharmacological Properties

5-IAI primarily acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA).[4] It interacts with the respective monoamine transporters (SERT, NET, and DAT) to inhibit reuptake and promote the non-vesicular release of these neurotransmitters into the synaptic cleft. In vitro studies have shown that it is a potent inhibitor of serotonin uptake.[7] Additionally, 5-IAI exhibits affinity for several serotonin and adrenergic receptors, which contributes to its complex pharmacological profile.[4]

Table 3: Receptor Binding Profile of 5-IAI



Receptor Target	Binding Affinity (Ki, nM)	Reference(s)
Serotonin Transporter (SERT)	Potent inhibitor	[7][8]
Norepinephrine Transporter (NET)	Moderate inhibitor	[8]
Dopamine Transporter (DAT)	Weaker inhibitor	[8]
5-HT1A Receptor	High affinity	[4]
5-HT2A Receptor	High affinity	[4]
5-HT2B Receptor	High affinity	[4][9]
5-HT2C Receptor	High affinity	[4]
α2A-Adrenergic Receptor	Moderate affinity	[4]
α2B-Adrenergic Receptor	Moderate affinity	[4]
α2C-Adrenergic Receptor	Moderate affinity	[4]

Detailed pharmacokinetic data for 5-IAI in humans is not available. Studies in rodents suggest a short plasma and brain half-life. The bioavailability of the related compound 5-methoxy-2-aminoindane (MEAI) in rats was found to be dose-dependent, with non-linear pharmacokinetics observed at higher doses.[10]

Table 4: Putative Pharmacokinetic Parameters of 5-IAI (based on related compounds and animal studies)

Parameter	Value/Description	Reference(s)
Absorption	Orally active	[4]
Distribution	Crosses the blood-brain barrier	[10]
Metabolism	Likely metabolized in the liver	[10]
Elimination Half-life (t1/2)	Short in rats	[10]
Bioavailability (F)	Potentially dose-dependent	[10]



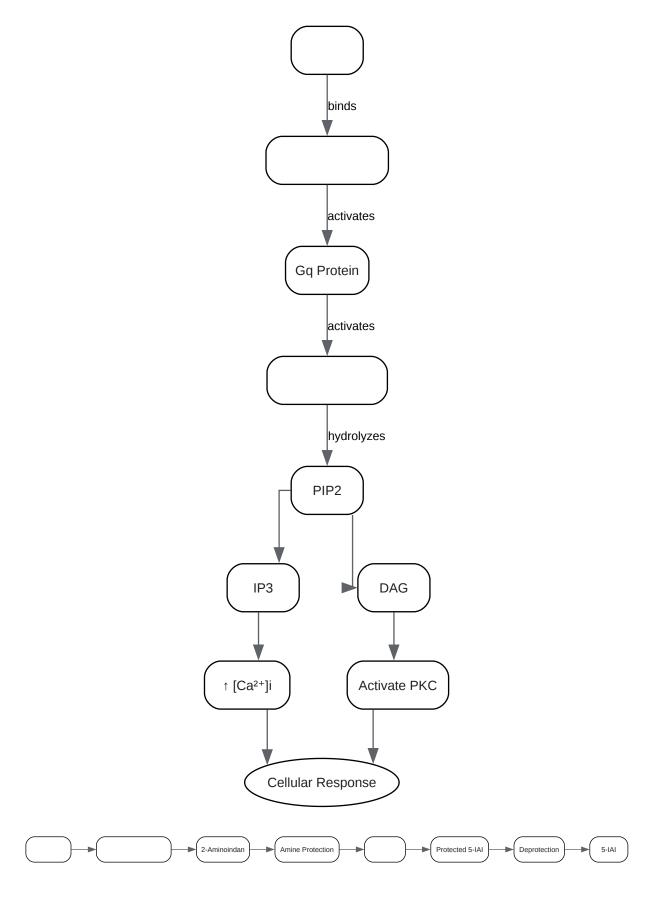
Signaling Pathways

The pharmacological effects of 5-IAI are mediated through its interaction with monoamine transporters and various G protein-coupled receptors. The primary signaling pathways involved are:

- Monoamine Transporter Interaction: By reversing the action of SERT, NET, and DAT, 5-IAI
 increases the synaptic concentrations of serotonin, norepinephrine, and dopamine, leading
 to the activation of their respective postsynaptic receptors.
- 5-HT2A Receptor Signaling: Activation of the Gq-coupled 5-HT2A receptor leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in an increase in intracellular calcium and the activation of protein kinase C (PKC).
- α₂-Adrenergic Receptor Signaling: As an agonist at these Gi-coupled receptors, 5-IAI can inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Signaling Pathway of 5-IAI at the 5-HT2A Receptor:





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